3,5-Dichloro-2-(nitromethyl)pyridine
Description
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3,5-dichloro-2-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2 |
InChI Key |
DJELTCOVSXHBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Scientific Research Applications
Agrochemical Industry
One of the primary applications of 3,5-Dichloro-2-(nitromethyl)pyridine is in the agrochemical sector. It serves as an intermediate in the synthesis of various pesticides. For example, it can be transformed into compounds that exhibit fungicidal properties. The structural similarities with other known agrochemicals allow it to be utilized in developing new formulations that target pests effectively while being environmentally safer.
Case Study: Development of Fluazinam
Fluazinam is a widely used fungicide derived from pyridine compounds. Research indicates that intermediates like this compound can enhance the efficacy and stability of such agrochemicals, leading to better pest control outcomes without compromising crop safety .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential pharmaceutical applications. Its structural features are conducive to modifications that can lead to compounds with antimicrobial and anti-inflammatory activities.
Table 2: Biological Activity of Pyridine Derivatives
Case Study: Antimicrobial Properties
Research has demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties against various Gram-negative bacteria. The incorporation of nitromethyl groups has been shown to enhance these activities, making them suitable candidates for further development as therapeutic agents .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The 3,5-dichloro-pyridine core is common among the compounds analyzed. Variations at the 2-position significantly alter physical properties:
Key Observations :
Spectroscopic and Analytical Comparisons
Q & A
Basic: What are the common synthetic routes for 3,5-Dichloro-2-(nitromethyl)pyridine, and what factors influence yield optimization?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) can introduce substituents to the pyridine ring, as demonstrated in analogous compounds . Key factors affecting yield include:
- Catalyst selection : Pd(OAc)₂ or other palladium sources with ligand-free conditions for aqueous reactions.
- Temperature : Optimized ranges (e.g., 80–100°C) to balance reactivity and decomposition.
- Purification : Column chromatography or recrystallization to isolate the nitromethyl derivative from byproducts.
Yield optimization may require iterative adjustments to solvent polarity (e.g., water/ethanol mixtures) and stoichiometry of nitromethyl precursors.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.0–9.0 ppm for pyridine protons) and nitromethyl group signals (δ ~4.5–5.5 ppm for CH₂NO₂). Compare with analogs like 3,5-Dichloro-2-(thiophen-3-yl)pyridine, where pyridine protons appear at δ 8.49 ppm .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituents.
Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
Discrepancies in X-ray data (e.g., thermal parameters, occupancy) require robust refinement strategies:
- Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered nitromethyl groups .
- Validation metrics : Monitor R-factor convergence, electron density residuals, and Hirshfeld rigid-bond tests.
- Twinned data : Apply twin-law corrections in SHELXL for non-merohedral twinning, common in halogenated pyridines .
Advanced: What strategies are recommended for resolving contradictory reactivity data in cross-coupling reactions involving this compound?
Methodological Answer:
Contradictions (e.g., variable coupling efficiency) arise from electronic or steric effects. Mitigation strategies:
- Electron-deficient ligands : Use phosphine-free conditions to enhance palladium activity for nitromethyl-substituted substrates .
- Additives : Add silver salts (Ag₂CO₃) to scavenge chloride ions, reducing catalyst poisoning.
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediate bottlenecks .
Basic: What are the safety protocols specific to handling nitromethyl-substituted pyridines in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at ≤4°C to prevent nitro group decomposition .
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides) or reducing agents (e.g., NaBH₄), which may trigger exothermic reactions .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis to minimize inhalation and dermal exposure .
Advanced: How to design experiments to study the electronic effects of the nitromethyl group on the pyridine ring's reactivity?
Methodological Answer:
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and Fukui indices for electrophilic/nucleophilic sites.
- Experimental validation : Compare reaction rates of nitromethyl-substituted pyridines with analogs (e.g., methyl or cyano derivatives) in electrophilic substitution or SNAr reactions .
- Spectroscopic probes : Use Hammett σ⁺ constants derived from substituent effects on UV-Vis or NMR shifts .
Advanced: What are the challenges in computational modeling of this compound's reaction pathways, and how can experimental data validate these models?
Methodological Answer:
- Challenges : Accurate modeling of nitro group resonance and steric hindrance near the pyridine ring.
- Validation :
Basic: What are the common impurities or byproducts formed during synthesis, and how can they be identified and quantified?
Methodological Answer:
- Byproducts : Chlorinated dimers or dehalogenated derivatives (e.g., 3-chloro-2-(nitromethyl)pyridine).
- Detection :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to resolve nitromethyl derivatives .
- TLC : Hexane/ethyl acetate (3:1) for preliminary screening.
Advanced: How to approach mechanistic studies of nucleophilic substitution reactions at the nitromethyl group?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated nitromethyl (CD₂NO₂) vs. CH₂NO₂.
- Trapping intermediates : Use TEMPO or other radical scavengers to detect nitroxide intermediates in radical pathways .
- Computational studies : Map transition states for SN2 vs. radical mechanisms using Gaussian or ORCA .
Basic: What are the best practices for storing and stabilizing nitromethyl-substituted pyridines to prevent decomposition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
